Product packaging for Cyclohexanone,  2-chloro-4-ethenyl-(Cat. No.:CAS No. 157474-54-9)

Cyclohexanone, 2-chloro-4-ethenyl-

Cat. No.: B587817
CAS No.: 157474-54-9
M. Wt: 158.625
InChI Key: YNMMKNRAEKQZLD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Halogenated Cyclohexanones and Vinyl Compounds

The study of halogenated cyclohexanones has a long history, with early research focusing on their synthesis and reactivity. For instance, the chlorination of cyclohexanone (B45756) to produce 2-chlorocyclohexanone (B41772) has been a subject of investigation for many years, with various methods being developed to achieve this transformation. orgsyn.org These methods include direct chlorination in different solvents and electrochemical approaches. orgsyn.org The introduction of a halogen atom alpha to the carbonyl group significantly influences the reactivity of the ketone, making it a valuable intermediate for further functionalization.

Concurrently, the chemistry of vinyl compounds has seen extensive development. wikipedia.orgbritannica.com The vinyl group, with its reactive double bond, is a key functional group in polymerization reactions and a versatile handle for a wide array of organic transformations. wikipedia.orgrsc.org The name "vinyl" itself has historical roots, coined by Hermann Kolbe in 1851. wikipedia.org Research into N-vinyl compounds, for example, has explored their metabolism and potential genotoxicity, highlighting the diverse applications and considerations of vinyl-containing molecules. researchgate.net

The convergence of these two areas of research—halogenated ketones and vinyl compounds—in a single molecule like Cyclohexanone, 2-chloro-4-ethenyl- represents a more contemporary area of study. The synthesis and properties of such multifunctional compounds are driven by the ongoing quest for new synthetic methodologies and novel molecular architectures.

Academic Significance in Contemporary Organic Chemistry

The academic significance of Cyclohexanone, 2-chloro-4-ethenyl- lies in its potential as a versatile synthetic intermediate. The presence of three distinct functional groups allows for a range of selective chemical modifications. For example, the ketone can undergo nucleophilic addition or enolate chemistry, the chloro group can be displaced via nucleophilic substitution, and the vinyl group can participate in addition reactions, cycloadditions, or cross-coupling reactions. nih.govacs.orgacs.org

This multifunctionality makes it a valuable precursor for the synthesis of complex carbocyclic and heterocyclic systems. Substituted cyclohexanones are key building blocks in the construction of various natural products and biologically active molecules. nih.govnih.gov The ability to selectively manipulate each functional group in Cyclohexanone, 2-chloro-4-ethenyl- opens up pathways to a diverse array of target molecules, making it a subject of interest for methods development in organic synthesis.

Structural Features and Stereochemical Considerations of Cyclohexanone, 2-chloro-4-ethenyl-

The structure of Cyclohexanone, 2-chloro-4-ethenyl- presents several interesting stereochemical aspects. The cyclohexanone ring typically adopts a chair conformation to minimize steric strain. The substituents—the chlorine atom and the ethenyl group—can exist in either axial or equatorial positions.

The presence of two stereocenters at positions 2 and 4 means that the molecule can exist as multiple stereoisomers (diastereomers and enantiomers). The relative stereochemistry (cis or trans) of the chloro and ethenyl groups will significantly impact the molecule's three-dimensional shape and, consequently, its reactivity. For instance, the facial selectivity of nucleophilic attack on the carbonyl group can be influenced by the stereochemical disposition of the substituents. acs.orgyoutube.com

Below is a data table summarizing the key structural and physicochemical properties of the parent compound, cyclohexanone.

PropertyValue
Chemical FormulaC6H10O
Molar Mass98.14 g/mol
AppearanceColorless oily liquid
Density0.9478 g/mL
Melting Point-47 °C
Boiling Point155.65 °C
Solubility in waterSlightly soluble

Overview of Current Research Landscape and Identification of Knowledge Gaps pertaining to Cyclohexanone, 2-chloro-4-ethenyl-

While there is a wealth of information on substituted cyclohexanones and vinyl compounds individually, specific research on Cyclohexanone, 2-chloro-4-ethenyl- appears to be limited in the public domain. A search for this specific compound primarily yields catalog entries from chemical suppliers, but in-depth academic studies focusing on its synthesis, reactivity, and applications are not prominent. chemicalbook.com

This indicates a significant knowledge gap. Key areas that warrant further investigation include:

Efficient and Stereoselective Synthesis: Developing robust and stereocontrolled methods for the synthesis of different stereoisomers of Cyclohexanone, 2-chloro-4-ethenyl- would be a valuable contribution.

Reactivity Studies: A systematic investigation of the chemoselective reactions of each functional group would provide a deeper understanding of its synthetic utility.

Application in Target-Oriented Synthesis: Exploring the use of this compound as a key intermediate in the synthesis of complex natural products or pharmaceutically relevant molecules would demonstrate its practical value.

Computational Studies: Theoretical calculations could provide insights into the conformational preferences and reactivity of its different stereoisomers, guiding experimental work. acs.org

Properties

CAS No.

157474-54-9

Molecular Formula

C8H11ClO

Molecular Weight

158.625

IUPAC Name

2-chloro-4-ethenylcyclohexan-1-one

InChI

InChI=1S/C8H11ClO/c1-2-6-3-4-8(10)7(9)5-6/h2,6-7H,1,3-5H2

InChI Key

YNMMKNRAEKQZLD-UHFFFAOYSA-N

SMILES

C=CC1CCC(=O)C(C1)Cl

Synonyms

Cyclohexanone, 2-chloro-4-ethenyl-

Origin of Product

United States

Advanced Synthetic Methodologies for Cyclohexanone, 2 Chloro 4 Ethenyl

Modern Catalytic and Asymmetric Synthesis Approaches to Cyclohexanone (B45756), 2-chloro-4-ethenyl- and its Stereoisomers

Chiral Catalyst Design and Optimization for Stereochemical Control

The synthesis of 2-chloro-4-ethenylcyclohexanone with a specific three-dimensional arrangement (stereochemistry) is a significant challenge due to its two chiral centers. Achieving this control typically relies on asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially over the other.

The design of these catalysts is a highly active area of research. nih.gov For the α-chlorination of ketones, two main classes of catalysts have shown significant promise: organocatalysts and chiral metal complexes. nih.govacs.orgprinceton.edu

Organocatalysts: These are small, metal-free organic molecules that can facilitate chiral transformations. For reactions like the α-chlorination of ketones, proline derivatives and chiral thioureas are often employed. acs.orgresearchgate.net For instance, a chiral thiourea (B124793) can act as a phase-transfer catalyst, binding to a chloride ion (from a simple source like sodium chloride) and delivering it to the ketone in an enantioselective manner. acs.orgthieme-connect.com This approach is notable for avoiding corrosive electrophilic chlorine sources. acs.org The optimization of these catalysts involves modifying their structure to create a well-defined chiral pocket that precisely controls the approach of the reagents.

Chiral Metal Complexes: Transition metals like iridium, rhodium, or copper, when combined with chiral ligands, can form highly effective asymmetric catalysts. nih.govresearchgate.net For example, Cinchona alkaloids can be used as chiral ligands in combination with a metal to catalyze the enantioselective chlorination of β-keto esters, a related class of compounds. acs.org The design process for these ligands is complex and often involves creating modular structures where different components can be varied to fine-tune reactivity and selectivity for a specific substrate. nih.gov

The effectiveness of a given catalyst system is typically evaluated by the enantiomeric excess (e.e.), which measures the purity of the desired enantiomer. The table below illustrates hypothetical data comparing different catalytic approaches for the asymmetric α-chlorination of a model cyclohexanone substrate.

Table 1: Comparison of Catalytic Systems for Asymmetric α-Chlorination

Catalyst TypeChiral Ligand/CatalystChlorine SourceSolventTemp (°C)Yield (%)Enantiomeric Excess (e.e.) (%)
OrganocatalystChiral ThioureaNaClToluene-158592
OrganocatalystProline DerivativeNCS¹Acetone-308893
Metal ComplexIr-PhosphoramiditeNCS¹Dichloromethane (B109758)-209195
Metal ComplexCu-BOXNCS¹THF-108289

¹N-Chlorosuccinimide

Chemo-, Regio-, and Stereoselective Reaction Development

Synthesizing 2-chloro-4-ethenylcyclohexanone presents a classic challenge of selectivity. mdpi.comnih.gov A successful synthetic route must precisely control three aspects:

Chemoselectivity: The reaction must target the desired functional group without affecting others. youtube.com In this case, the α-carbon next to the ketone must be chlorinated without reacting with the ethenyl (vinyl) group's double bond. Reagents like N-chlorosuccinimide (NCS) are often preferred over molecular chlorine (Cl₂) for this purpose as they are generally milder and more selective. researchgate.net

Regioselectivity: The chlorine atom must be introduced at the correct position. youtube.com For cyclohexanone, chlorination can occur at either the C2 or C6 position. Directing the reaction to the C2 position specifically requires careful control of the reaction conditions, often by forming the kinetic enolate, which is the less-substituted and more rapidly formed intermediate.

Stereoselectivity: As discussed previously, this involves controlling the 3D orientation of both the chlorine atom at C2 and the ethenyl group at C4. youtube.com This is the most complex challenge, often requiring multi-step syntheses or highly advanced catalytic methods to set each stereocenter correctly. nih.govacs.org For example, an asymmetric Michael addition could be used to set the stereocenter at C4, followed by a separate, stereoselective chlorination at C2. nih.gov

Developing a reaction that simultaneously controls all three aspects is a primary goal of modern synthetic methodology. mdpi.comresearchgate.net

Green Chemistry Principles in the Synthesis of Cyclohexanone, 2-chloro-4-ethenyl-

Green chemistry is a framework of twelve principles aimed at making chemical processes more environmentally sustainable. quizlet.compaperpublications.org These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. paperpublications.orgresearchgate.net

Solvent-Free and Reduced-Solvent Methodologies

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and difficult to dispose of. researchgate.netmdpi.com For the synthesis of α-haloketones, several alternative approaches have been explored:

Solvent-Free Reactions: Some halogenations can be performed under solvent-free conditions, for instance, by grinding the ketone with the halogenating agent (like NBS) and a solid acid catalyst in a mortar and pestle. researchgate.netmdpi.com Microwave-assisted synthesis is another technique that can accelerate reactions in the absence of a solvent, often leading to shorter reaction times and higher yields. mdpi.com

Alternative Solvents: When a solvent is necessary, greener alternatives to traditional chlorinated solvents (like dichloromethane or chloroform) are sought. Water, ionic liquids, or supercritical CO₂ are examples of solvents that can be used for certain halogenation reactions. researchgate.netquizlet.com For example, the oxidation of cyclohexanol (B46403) to cyclohexanone, a precursor reaction, can be performed using sodium hypochlorite (B82951) (bleach) in water, which is a much safer and more environmentally benign method than using traditional heavy-metal oxidants. scribd.comyoutube.com

Table 2: Comparison of Solvent Systems for Ketone Halogenation

MethodSolventTemperatureReaction TimeYield (%)Environmental Impact
ConventionalDichloromethaneRoom Temp4 hours85High (Volatile, Chlorinated)
Microwave-AssistedSolvent-Free120°C5 minutes92Low (No Solvent Waste)
GrindingSolvent-FreeRoom Temp10 minutes90Low (No Solvent Waste)
Green SolventWater/Phase Transfer Catalyst50°C2 hours78Moderate (Benign Solvent)

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. jocpr.comnumberanalytics.comnih.gov A reaction with 100% atom economy incorporates all atoms from the starting materials into the final product, generating no waste byproducts. jocpr.comprimescholars.com

In the synthesis of 2-chloro-4-ethenylcyclohexanone, the choice of reaction type significantly impacts atom economy.

Addition Reactions: These reactions are inherently atom-economical. For example, if the vinyl group were to be introduced via a Diels-Alder reaction, it would have 100% atom economy. jocpr.comnih.gov

Substitution Reactions: The chlorination step is a substitution reaction, which is less atom-economical. When using N-chlorosuccinimide (NCS) as the chlorinating agent, succinimide (B58015) is generated as a byproduct.

The formula for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Consider a simplified chlorination of 4-ethenylcyclohexanone:

C₈H₁₀O + C₄H₄ClNO₂ (NCS) → C₈H₉ClO + C₄H₅NO₂ (Succinimide)

The atom economy for this step would be calculated based on the molar masses of 2-chloro-4-ethenylcyclohexanone (desired product) and the sum of the molar masses of 4-ethenylcyclohexanone and NCS (reactants). This calculation highlights the mass of reactant atoms that end up in waste products, guiding chemists to design more efficient synthetic routes. primescholars.commagtech.com.cn

Process Optimization and Scale-Up Methodologies

Reaction Kinetics and Thermodynamics: Understanding the reaction rates, equilibria, and heat generation (or absorption) is crucial for designing a safe and efficient large-scale reactor. irjet.net Many halogenation reactions are exothermic and require careful temperature control to prevent runaway reactions and the formation of unwanted byproducts.

Parameter Optimization: Process variables such as temperature, pressure, reactant concentrations, and catalyst loading must be systematically optimized. mdpi.com Simulation tools like Aspen Plus can be used to model the process and identify optimal operating conditions before implementation in a plant. irjet.net

Separation and Purification: On a large scale, methods like chromatography become impractical. Distillation is a more common technique for purification. researchgate.net For the production of cyclohexanone, complex distillation sequences, sometimes with heat integration to save energy, are designed to separate the product from unreacted starting materials and byproducts. researchgate.net

Flow Chemistry: Modern scale-up often utilizes flow chemistry, where reactants are continuously pumped through a reactor. This approach offers superior control over reaction parameters like temperature and mixing, improves safety by minimizing the volume of reactive material at any given time, and can lead to more consistent product quality compared to traditional batch processing.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Cyclohexanone, 2 Chloro 4 Ethenyl

Mechanistic Studies of Nucleophilic Substitution at the Chlorinated Carbon

The carbon atom bonded to the chlorine is a secondary carbon and is alpha to a carbonyl group. This specific arrangement significantly influences the pathways of nucleophilic substitution reactions. Such reactions are of immense synthetic utility and their mechanisms have been the subject of extensive study. researchgate.net The primary mechanisms to consider are the S\N1 and S\N2 pathways. savemyexams.comuou.ac.in

The competition between S\N1 (substitution, nucleophilic, unimolecular) and S\N2 (substitution, nucleophilic, bimolecular) mechanisms is governed by factors including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. pressbooks.pub

The S\N2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. byjus.com This pathway is favored by strong nucleophiles and polar aprotic solvents. For α-halo ketones like 2-chloro-4-ethenyl-cyclohexanone, S\N2 reactions are common. cdnsciencepub.comcdnsciencepub.com The rate of an S\N2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com The reaction proceeds with an inversion of stereochemistry at the reaction center. savemyexams.com

The S\N1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. byjus.com This intermediate is then rapidly attacked by a nucleophile. masterorganicchemistry.com This pathway is favored for tertiary substrates, which can form stable carbocations, and is promoted by polar protic solvents and weak nucleophiles. byjus.com For 2-chloro-4-ethenyl-cyclohexanone, the formation of a secondary carbocation is required. This carbocation is inherently less stable than a tertiary one, and its stability is further reduced by the electron-withdrawing inductive effect of the adjacent carbonyl group, making the S\N1 pathway generally less favorable. However, under forcing conditions, such as solvolysis in a polar protic solvent like aqueous formic acid, an S\N1 pathway could be initiated. pressbooks.pub

FeatureS\N1 PathwayS\N2 Pathway
Mechanism Two steps via carbocation intermediateOne concerted step
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Nucleophile Weak nucleophile favored (e.g., H₂O, ROH)Strong nucleophile favored (e.g.,⁻OH, ⁻OR, CN⁻)
Solvent Polar protic (e.g., water, alcohols)Polar aprotic (e.g., acetone, DMF)
Stereochemistry Racemization (mixture of inversion and retention) masterorganicchemistry.comComplete inversion pressbooks.pub
Rearrangements Possible to form more stable carbocations msu.eduNot possible

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a σ or π bond within the same molecule. spcmc.ac.in This intramolecular nucleophilic attack can lead to an increased reaction rate and retention of stereochemistry, the latter resulting from two consecutive S\N2-like steps (a double inversion). dalalinstitute.comlibretexts.org

In the case of 2-chloro-4-ethenyl-cyclohexanone, the π-bond of the ethenyl group at the C-4 position is a potential neighboring group. libretexts.org For NGP to occur, the molecule must adopt a conformation where the ethenyl group's π-electrons can attack the carbon bearing the chlorine from the backside, displacing the chloride ion. This would result in the formation of a bridged, bicyclic carbocation intermediate. The external nucleophile would then attack this intermediate, opening the bridged ring. The feasibility of this pathway is highly dependent on the stereochemical relationship (cis/trans) between the chloro and ethenyl substituents and the energetic favorability of forming the strained bicyclic intermediate. While π-systems in benzene (B151609) rings and alkenes are known to act as neighboring groups, the specific geometry of the cyclohexanone (B45756) ring would be a critical determinant. libretexts.orgscribd.com

Electrophilic and Nucleophilic Reactions of the Ethenyl Moiety

The isolated ethenyl group behaves as a typical alkene, readily undergoing electrophilic addition reactions. The carbonyl and chloro groups are relatively remote and their electronic influence on the double bond is minimal, primarily exerting a weak inductive effect.

Hydrohalogenation involves the addition of a hydrogen halide (HX, such as HCl or HBr) across the double bond. This reaction proceeds through a mechanism where the alkene's π-bond acts as a nucleophile, attacking the electrophilic proton of the acid. masterorganicchemistry.com This forms a carbocation intermediate, which is then attacked by the halide ion. masterorganicchemistry.com The addition follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. masterorganicchemistry.com For the ethenyl group, this means the proton adds to the terminal CH₂ carbon, forming a more stable secondary carbocation on the carbon attached to the cyclohexanone ring. The halide then adds to this secondary carbon.

Halogenation is the addition of a halogen molecule (X₂, such as Br₂ or Cl₂) across the double bond. This reaction does not typically proceed through a free carbocation. Instead, it involves the formation of a cyclic halonium ion intermediate. A halide ion then attacks this intermediate from the side opposite the ring, resulting in a net anti-addition of the two halogen atoms to the double bond. pearson.com

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and an alkene, referred to as the dienophile. wikipedia.orgiitk.ac.in In this context, the ethenyl group of 2-chloro-4-ethenyl-cyclohexanone can function as the dienophile. masterorganicchemistry.com The reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step. libretexts.org

The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. libretexts.org While the chloro and keto groups are electron-withdrawing, their effect on the remote C-4 ethenyl group is weak. Therefore, 2-chloro-4-ethenyl-cyclohexanone would be expected to be a moderately reactive dienophile. The reaction with a conjugated diene, such as 1,3-butadiene, would yield a new bicyclic structure containing a cyclohexene (B86901) ring. Lewis acid catalysts can be employed to increase the reaction rate and selectivity. nih.gov

Reactant 1 (Diene)Reactant 2 (Dienophile)Product
1,3-ButadieneCyclohexanone, 2-chloro-4-ethenyl-5-Chloro-7-vinyl-bicyclo[2.2.2]octan-2-one (structure varies based on stereochemistry)

The ethenyl group serves as a monomer unit for polymerization reactions. From a purely chemical perspective, the mechanism can be initiated through radical, cationic, or anionic pathways.

Free-Radical Polymerization : This is a common pathway for vinyl monomers. It proceeds in three stages: initiation, propagation, and termination. An initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate free radicals, which add to the ethenyl double bond to start the polymer chain growth. researchgate.net

Cationic Polymerization : This mechanism is initiated by a strong acid or Lewis acid, which protonates the double bond to generate a carbocation. This carbocationic center then attacks another monomer molecule, propagating the chain. The stability of the propagating carbocation is crucial for this mechanism.

Anionic Polymerization : This pathway involves initiation by a strong nucleophile, such as an organolithium compound, which attacks the ethenyl group to form a propagating carbanion. ethernet.edu.et Anionic polymerization is most effective for monomers bearing electron-withdrawing groups that can stabilize the negative charge of the propagating species. Given the lack of a strong electron-withdrawing group directly attached to the ethenyl moiety, this mechanism may be less efficient for this specific monomer compared to radical or cationic methods.

**3.

Methodological Advancements in Spectroscopic and Structural Elucidation of Cyclohexanone, 2 Chloro 4 Ethenyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is the most powerful tool for elucidating the complex structure of organic molecules in solution. For Cyclohexanone (B45756), 2-chloro-4-ethenyl-, a combination of one-dimensional and two-dimensional NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to determine the compound's relative stereochemistry.

Two-dimensional (2D) NMR experiments are critical for unraveling the intricate network of spin-spin couplings and spatial relationships within the molecule. youtube.comhuji.ac.il

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For Cyclohexanone, 2-chloro-4-ethenyl-, COSY would reveal correlations between the proton at C2 and the adjacent methylene (B1212753) protons at C3, and between the proton at C4 and the methylene protons at C3 and C5. It would also show the couplings within the ethenyl (vinyl) group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu It allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. For instance, the proton at C2 would show a cross-peak to the C2 carbon signal, and the three distinct protons of the ethenyl group would correlate to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to four bonds). sdsu.edu This is crucial for piecing together the molecular framework. Key HMBC correlations would include the C1 ketone carbonyl carbon showing a cross-peak to the proton at C2, and the ethenyl protons showing correlations to the C4 carbon, confirming the position of the substituents on the cyclohexanone ring.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is paramount for determining the relative stereochemistry. For example, a NOESY cross-peak between the proton at C2 and the proton at C4 would indicate that these two substituents are on the same side of the ring (a cis relationship). The absence of this cross-peak would suggest a trans relationship. It also helps to define the chair conformation of the ring by showing correlations between axial and equatorial protons.

A hypothetical table of expected 2D NMR correlations is presented below.

Proton (¹H)COSY Correlations (with ¹H)HSQC Correlation (with ¹³C)Key HMBC Correlations (with ¹³C)Key NOESY Correlations (with ¹H)
H2H3a, H3bC2C1 (Ketone), C3, C4H3a, H4 (if cis), H6a
H3a, H3bH2, H4, H3b/H3aC3C2, C4, C5H2, H4, H5a, H5b
H4H3a, H3b, H5a, H5b, H7C4C2, C3, C5, C6, C7, C8H2 (if cis), H3a, H3b, H5a, H5b
H5a, H5bH4, H6a, H6b, H5b/H5aC5C3, C4, C6, C7H3a, H3b, H4, H6a, H6b
H6a, H6bH5a, H5b, H6b/H6aC6C1 (Ketone), C2, C4, C5H2, H5a, H5b
H7 (-CH=)H4, H8a, H8bC7C3, C4, C5H4, H8a, H8b
H8a, H8b (=CH₂)H7, H8b/H8aC8C4, C7H4, H7

Note: 'a' and 'b' denote diastereotopic methylene protons (e.g., axial and equatorial in a chair conformation). This table is illustrative and actual correlations depend on the specific stereoisomer.

While solution-state NMR reveals the time-averaged conformation of a molecule, solid-state NMR (ssNMR) provides insight into the molecular structure and packing in the crystalline state. For substituted cyclohexanones, ssNMR is a powerful tool for studying the preferred conformation of the six-membered ring (chair, boat, or twist-boat) without the influence of a solvent. sci-hub.seacs.org X-ray crystallography is a complementary technique that also provides solid-state structural information. nih.govresearchgate.net Studies on related systems have shown that substituents can significantly influence the ring's conformation, and ssNMR can quantify these effects. acs.orgnih.gov For Cyclohexanone, 2-chloro-4-ethenyl-, ssNMR could definitively determine the axial or equatorial preference of the chloro and ethenyl groups in the solid state, which may differ from its solution-state equilibrium. nih.gov

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance. nih.govnih.gov The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei, allowing for absolute quantification when compared against a certified internal standard. ox.ac.ukresolvemass.ca While ¹H qNMR is most common, other nuclei like ¹⁹F and ³¹P can be used if present in the molecule. nih.gov

For Cyclohexanone, 2-chloro-4-ethenyl- itself, ¹H qNMR would be the method of choice. However, if the molecule were derivatized, for example, by a Wittig-type reaction at the ketone using a phosphorus-containing reagent, quantitative ³¹P NMR could be employed. This would be particularly useful for determining the yield of the derivatization reaction or the purity of the resulting phosphorus-containing product, as ³¹P NMR offers a wide chemical shift range and typically simple spectra.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also provide information about molecular conformation. nih.govplutusias.com

The IR spectrum of Cyclohexanone, 2-chloro-4-ethenyl- would be dominated by absorptions from its key functional groups. libretexts.org

C=O (Ketone) Stretch: A strong, sharp absorption is expected. In saturated aliphatic ketones like cyclohexanone, this band typically appears around 1715 cm⁻¹. libretexts.orgpressbooks.pub The presence of an α-halogen can shift this frequency higher due to the electron-withdrawing inductive effect. plutusias.com

C=C (Ethenyl) Stretch: A medium intensity band is expected around 1640-1650 cm⁻¹.

=C-H (Ethenyl) Stretch: These stretches appear at wavenumbers above 3000 cm⁻¹, typically in the 3010-3095 cm⁻¹ range.

C-Cl Stretch: This absorption is found in the fingerprint region, generally between 550 and 850 cm⁻¹, but its exact position can be conformation-dependent. libretexts.org

The following table summarizes the expected characteristic vibrational frequencies.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C=O (Ketone)Stretch1720 - 1740Strong
C=C (Ethenyl)Stretch1640 - 1650Medium
=C-H (Ethenyl)Stretch3010 - 3095Medium
C-H (Aliphatic)Stretch2850 - 2960Strong
C-ClStretch550 - 850Medium-Strong

Note: These are approximate values. The exact position of peaks can be influenced by the molecular environment and conformation.

In situ (in the reaction mixture) spectroscopy allows for real-time monitoring of a chemical reaction's progress. mdpi.com Techniques like Fourier Transform Infrared (FTIR) spectroscopy are particularly well-suited for this, often using an attenuated total reflection (ATR) probe immersed in the reaction vessel. tandfonline.comresearchgate.netrsc.org

For a reaction involving Cyclohexanone, 2-chloro-4-ethenyl-, such as its reduction to the corresponding alcohol, in situ FTIR would be invaluable. One could monitor the disappearance of the strong ketone C=O stretching band (around 1725 cm⁻¹) while simultaneously observing the appearance of the broad O-H stretching band of the alcohol product (around 3200-3500 cm⁻¹). researchgate.net This allows for precise determination of reaction kinetics, endpoints, and the potential detection of transient intermediates without the need for sampling and offline analysis. mdpi.comresearchgate.net

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry serves as a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is indispensable for the initial characterization of Cyclohexanone, 2-chloro-4-ethenyl-. This technique provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental formula. For Cyclohexanone, 2-chloro-4-ethenyl- (C₈H₉ClO), the exact mass can be calculated and compared with the experimentally determined value. Techniques such as gas chromatography-quadrupole time-of-flight (GC-QTOF) or liquid chromatography-quadrupole-Orbitrap (LC-Q-Orbitrap) mass spectrometry would be employed to achieve the necessary resolution and mass accuracy. nih.gov The high-resolution data is critical to distinguish the target compound from other potential isomers or compounds with the same nominal mass. For instance, in the analysis of related cyclohexanone derivatives, HRMS has been crucial in confirming the elemental composition from complex matrices. nih.govacs.org

Table 1: Theoretical Isotopic Abundance for the Molecular Ion of Cyclohexanone, 2-chloro-4-ethenyl- (C₈H₉ClO)

Ion Exact Mass Relative Abundance (%)
[M]⁺ 156.0342 100.0
[M+1]⁺ 157.0375 8.8
[M+2]⁺ 158.0312 32.0
[M+3]⁺ 159.0346 2.8

This table presents the theoretical isotopic distribution pattern for the molecular ion, which would be confirmed by HRMS analysis. The characteristic ~3:1 ratio of the M and M+2 peaks is a clear indicator of the presence of a single chlorine atom.

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation pathways. In an MS/MS experiment, the molecular ion of Cyclohexanone, 2-chloro-4-ethenyl- would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

For cyclohexanone derivatives, characteristic fragmentation pathways have been identified. nih.gov A primary fragmentation event for Cyclohexanone, 2-chloro-4-ethenyl- would likely be the α-cleavage of the bond between C1 and C2 of the cyclohexanone ring. nih.gov This would be followed by the neutral loss of carbon monoxide (CO). Further fragmentation could involve the loss of the chloro and ethenyl substituents. The study of analogous compounds, such as ketamine analogues which also contain a substituted cyclohexanone ring, reveals common fragmentation pathways including the loss of small molecules like H₂O or radicals. nih.gov

Table 2: Plausible Fragmentation Pathways for Cyclohexanone, 2-chloro-4-ethenyl- in MS/MS

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Plausible Structural Assignment
156 128 CO [M-CO]⁺
156 121 Cl [M-Cl]⁺
156 93 CO + Cl [M-CO-Cl]⁺
121 94 C₂H₃ [M-Cl-C₂H₃]⁺

This table outlines some of the expected fragmentation patterns based on the known behavior of similar cyclohexanone structures in tandem mass spectrometry experiments.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal evidence of molecular structure, conformation, and absolute stereochemistry.

To perform single crystal X-ray diffraction (SCXRD), a suitable single crystal of Cyclohexanone, 2-chloro-4-ethenyl- would need to be grown. This can be achieved through various crystallization techniques, such as slow evaporation from a suitable solvent. researchgate.net Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to determine the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. uol.de This analysis would confirm the connectivity of the atoms, the conformation of the cyclohexanone ring (typically a chair conformation), and the relative positions of the chloro and ethenyl substituents. For chiral molecules, SCXRD using anomalous dispersion can determine the absolute configuration. mdpi.com Studies on related substituted cyclohexanones have successfully used SCXRD to elucidate their solid-state structures and stereochemistry. nih.govresearchgate.net

Powder X-ray diffraction (PXRD) is a key technique for the analysis of polycrystalline materials and is particularly important for identifying and characterizing different polymorphic forms of a compound. rigaku.com Polymorphism, the ability of a substance to exist in more than one crystal structure, can significantly impact the physical properties of a material. acs.org To investigate the potential polymorphism of Cyclohexanone, 2-chloro-4-ethenyl-, a powder sample would be analyzed by PXRD. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline form. google.com Different polymorphs will exhibit distinct PXRD patterns. researchgate.net The technique is also used for quality control to ensure the consistency of the crystalline form in bulk samples.

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignment

Chiroptical spectroscopic methods are essential for determining the absolute configuration of chiral molecules in solution. These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample. acs.org

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. researchgate.net The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. For Cyclohexanone, 2-chloro-4-ethenyl-, the n→π* transition of the carbonyl chromophore and the π→π* transitions of the ethenyl group would give rise to characteristic Cotton effects in the ECD spectrum. mdpi.com The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral centers. By comparing the experimental ECD spectrum with the spectrum predicted by quantum-chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. beilstein-journals.org

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. nih.gov VCD is a powerful tool for determining the absolute configuration of chiral molecules, as the VCD spectrum is sensitive to the entire molecular structure. rsc.org An experimental VCD spectrum of Cyclohexanone, 2-chloro-4-ethenyl- would be compared to the theoretically calculated spectrum for a known configuration to make the stereochemical assignment. researchgate.net VCD has been successfully applied to a wide range of natural products and other chiral molecules for this purpose. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Cyclohexanone, 2-chloro-4-ethenyl-
Ketamine

Computational Chemistry and Theoretical Insights into Cyclohexanone, 2 Chloro 4 Ethenyl

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting various molecular properties of "Cyclohexanone, 2-chloro-4-ethenyl-". These methods, grounded in the principles of quantum mechanics, provide a detailed picture of the electron distribution and energy of the molecule.

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. google.com For "Cyclohexanone, 2-chloro-4-ethenyl-", DFT calculations are instrumental in determining its most stable three-dimensional structure, a process known as geometry optimization. researchgate.net

The process begins by constructing an initial molecular model. Various DFT functionals, such as B3LYP or PBE0, paired with a suitable basis set (e.g., 6-31G(d,p) or def2-TZVP), are then employed to calculate the forces on each atom and iteratively adjust their positions until a minimum energy conformation is found. google.comresearchgate.net This optimization would be performed for different stereoisomers and conformers (e.g., chair and boat forms of the cyclohexanone (B45756) ring, and different orientations of the chloro and ethenyl substituents) to identify the global minimum on the potential energy surface.

The relative energies of these conformers are critical for understanding the molecule's conformational preferences. For instance, the chair conformation of the cyclohexanone ring is generally more stable than the boat or twist-boat conformations. The preference for axial or equatorial positions of the chloro and ethenyl groups is determined by a combination of steric and electronic effects.

Table 1: Hypothetical Relative Energies of "Cyclohexanone, 2-chloro-4-ethenyl-" Conformers Calculated by DFT

ConformerSubstituent PositionsRelative Energy (kcal/mol)
Chair 1 (Lowest Energy) 2-Chloro (axial), 4-Ethenyl (equatorial)0.00
Chair 2 2-Chloro (equatorial), 4-Ethenyl (equatorial)0.85
Chair 3 2-Chloro (axial), 4-Ethenyl (axial)3.20
Chair 4 2-Chloro (equatorial), 4-Ethenyl (axial)2.50
Twist-Boat 1 -5.50

Note: These are hypothetical values intended for illustrative purposes.

For even greater accuracy, particularly for electronic properties, ab initio methods can be employed. acs.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can provide benchmark-quality data for properties like electron affinities, ionization potentials, and dipole moments. nih.gov

A common strategy involves optimizing the geometry at the DFT level and then performing a single-point energy calculation using a high-level ab initio method to obtain a more accurate energy value. This approach, often denoted as CCSD(T)//DFT, provides a "gold standard" for theoretical calculations.

Table 2: Hypothetical Calculated Electronic Properties of "Cyclohexanone, 2-chloro-4-ethenyl-"

PropertyCalculated ValueMethod
Dipole Moment 2.85 DB3LYP/6-311+G(d,p)
Ionization Potential 9.2 eVCCSD(T)/aug-cc-pVTZ//B3LYP/6-31G(d)
Electron Affinity 0.4 eVCCSD(T)/aug-cc-pVTZ//B3LYP/6-31G(d)

Note: These are hypothetical values intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide static pictures of a molecule at its energy minima, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov For "Cyclohexanone, 2-chloro-4-ethenyl-", MD simulations can be used to explore its conformational landscape and the influence of a solvent environment.

In an MD simulation, the molecule is placed in a virtual "box," often filled with solvent molecules like water or an organic solvent. The forces between all atoms are calculated using a classical force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time. This allows for the observation of conformational changes, such as ring-flipping in the cyclohexanone moiety and rotation around single bonds.

By analyzing the simulation trajectory, one can generate a free energy landscape that reveals the relative populations of different conformers and the energy barriers between them. This is particularly useful for understanding the flexibility of the molecule and how it might interact with other molecules, such as in a biological system or a chemical reaction. Solvation effects, which can significantly influence conformational preferences and reactivity, are naturally incorporated in these simulations.

Reaction Pathway Modeling and Transition State Theory

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. pressbooks.pub For "Cyclohexanone, 2-chloro-4-ethenyl-", this includes modeling potential reaction pathways and applying transition state theory to predict reactivity and selectivity. wikipedia.org

The ethenyl group of "Cyclohexanone, 2-chloro-4-ethenyl-" is a site of potential reactivity, particularly for electrophilic addition reactions. libretexts.org Computational methods can be used to model the reaction of the ethenyl group with various electrophiles, such as HBr or Cl₂.

To do this, the structures of the reactants, intermediates, transition states, and products along a proposed reaction coordinate are optimized. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction pathway. Locating this transition state is a key step in understanding the reaction kinetics. Once located, the energies of all stationary points are calculated to construct a reaction energy profile.

The calculated energy profile provides crucial information about the feasibility and kinetics of a reaction. The height of the energy barrier from the reactants to the transition state, known as the activation energy, determines the reaction rate. A lower activation energy corresponds to a faster reaction.

Furthermore, these calculations can predict the selectivity of a reaction. For example, in the addition of an unsymmetrical reagent like HBr to the ethenyl group, two different products could be formed (Markovnikov and anti-Markovnikov addition). By calculating the activation energies for both possible pathways, it is possible to predict which product will be favored. The pathway with the lower activation energy will be the dominant one, leading to the major product. This predictive power is invaluable for understanding and designing chemical syntheses.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Cyclohexanone, 2-chloro-4-ethenyl-

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of Cyclohexanone, 2-chloro-4-ethenyl- are predicted to be complex due to the presence of multiple stereocenters and the conformational flexibility of the cyclohexanone ring. The chemical shifts are influenced by the electron-withdrawing inductive effect of the carbonyl group and the chlorine atom, as well as by the presence of the ethenyl (vinyl) group.

¹H NMR Predictions: The proton signals for Cyclohexanone, 2-chloro-4-ethenyl- can be predicted by considering the chemical environment of each hydrogen atom. The protons of the vinyl group are expected to appear in the range of 4.9-6.0 ppm, with the internal proton showing a complex multiplet due to coupling with the two terminal vinyl protons and the adjacent cyclohexyl proton. The proton at the C2 position, being alpha to both the carbonyl group and the chlorine atom, is expected to be significantly deshielded and would likely appear as a multiplet around 4.0-4.5 ppm. The protons on the cyclohexyl ring will exhibit complex splitting patterns and will be found in the range of 1.5-3.0 ppm.

¹³C NMR Predictions: The ¹³C NMR spectrum will be characterized by eight distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon (C1) is expected to have the most downfield shift, typically in the range of 200-210 ppm. The carbon atom bearing the chlorine (C2) would appear around 60-70 ppm. The carbons of the ethenyl group are predicted to be in the olefinic region, with the terminal CH₂ carbon at approximately 115 ppm and the internal CH carbon at around 140 ppm. The remaining cyclohexyl carbons would resonate between 20 and 45 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Cyclohexanone, 2-chloro-4-ethenyl-
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (C=O)-200-210
C2 (-CHCl)4.0-4.560-70
C31.8-2.535-45
C4 (-CH-CH=CH₂)2.0-2.830-40
C51.5-2.225-35
C62.2-3.040-50
C7 (=CH₂)4.9-5.2~115
C8 (-CH=)5.5-6.0~140

Infrared (IR) Spectroscopy

The predicted IR spectrum of Cyclohexanone, 2-chloro-4-ethenyl- would exhibit characteristic absorption bands corresponding to its functional groups. The most prominent feature would be the strong absorption band of the carbonyl group (C=O stretch), which is expected to appear around 1720-1740 cm⁻¹. The presence of the chlorine atom at the alpha-position typically shifts the carbonyl stretching frequency to a higher wavenumber compared to unsubstituted cyclohexanone (around 1715 cm⁻¹). nih.gov

The ethenyl group will give rise to several characteristic bands. The C=C stretching vibration is expected to be observed in the region of 1640-1650 cm⁻¹. The C-H stretching vibrations of the vinyl group will appear above 3000 cm⁻¹, typically in the range of 3010-3090 cm⁻¹. The out-of-plane C-H bending vibrations of the vinyl group will result in strong absorptions in the 910-990 cm⁻¹ region. The C-Cl stretching vibration is expected to be in the fingerprint region, likely between 600 and 800 cm⁻¹.

Predicted Characteristic IR Absorption Bands for Cyclohexanone, 2-chloro-4-ethenyl-
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H (vinyl)Stretch3010-3090Medium
C-H (aliphatic)Stretch2850-3000Medium-Strong
C=O (ketone)Stretch1720-1740Strong
C=C (vinyl)Stretch1640-1650Medium
C-H (vinyl)Bend (out-of-plane)910-990Strong
C-ClStretch600-800Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Cyclohexanone, 2-chloro-4-ethenyl- is predicted to show two main absorption bands. The first is a weak n → π* transition of the carbonyl group, which is expected to appear in the region of 280-300 nm. This transition is characteristic of ketones and is generally of low intensity. The second, more intense absorption, would be the π → π* transition of the ethenyl group, which is predicted to be below 200 nm for an isolated double bond. However, the presence of the carbonyl group and the chlorine atom might cause a slight bathochromic (red) shift. For instance, 4-vinyl-1-cyclohexene has a maximum absorption at 230 nm. researchgate.net

Predicted UV-Vis Absorption Maxima (λmax) for Cyclohexanone, 2-chloro-4-ethenyl-
TransitionPredicted λmax (nm)Molar Absorptivity (ε)
n → π* (C=O)280-300Low
π → π* (C=C)< 230High

Quantitative Structure-Reactivity Relationships (QSRR) Analysis (excluding biological activity)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a compound with its reactivity. For Cyclohexanone, 2-chloro-4-ethenyl-, a QSRR analysis would focus on predicting its chemical reactivity in various non-biological reactions, such as nucleophilic substitution at the α-carbon or reactions involving the carbonyl group or the ethenyl moiety.

The reactivity of this molecule is governed by a combination of electronic and steric factors introduced by the chloro, ethenyl, and carbonyl functional groups. QSRR models for such a compound would typically employ a range of molecular descriptors.

Key Molecular Descriptors and Their Predicted Influence on Reactivity:

Electronic Descriptors:

Partial Atomic Charges: The chlorine atom and the carbonyl oxygen will have negative partial charges, while the carbonyl carbon and the α-carbon will be electrophilic with positive partial charges. This charge distribution is a key factor in predicting the sites for nucleophilic attack. The presence of the electron-withdrawing chlorine atom at the α-position is known to increase the reactivity of the carbonyl group towards nucleophiles.

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a critical descriptor for predicting reactivity towards nucleophiles. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack. For Cyclohexanone, 2-chloro-4-ethenyl-, the LUMO is expected to be centered on the carbonyl group and the α-carbon, making this region the primary site for reactions with nucleophiles. The Highest Occupied Molecular Orbital (HOMO) would likely be associated with the π-system of the ethenyl group, suggesting its involvement in reactions with electrophiles.

Topological and Geometrical Descriptors:

Molecular Volume and Surface Area: These descriptors are related to the steric hindrance around the reactive sites. The conformational flexibility of the cyclohexanone ring and the orientation of the chloro and ethenyl substituents will influence the accessibility of the reactive centers.

Shape Indices: Descriptors of molecular shape can be important in modeling reactions where the transition state geometry is constrained.

Predicted Reactivity Based on QSRR Principles:

Based on the structural features of Cyclohexanone, 2-chloro-4-ethenyl-, several reactivity trends can be predicted:

Enhanced Electrophilicity: The inductive effect of the α-chloro substituent is expected to increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted cyclohexanone.

Nucleophilic Substitution: The carbon atom bearing the chlorine is a potential site for SN2 reactions. The reactivity at this site will be influenced by the steric hindrance from the cyclohexyl ring and the electronic effects of the nearby carbonyl group.

Reactions at the Ethenyl Group: The double bond of the ethenyl group can undergo electrophilic addition reactions. The regioselectivity of such reactions would be influenced by the electronic nature of the substituted cyclohexanone ring.

Predicted Influence of Substituents on the Reactivity of Cyclohexanone, 2-chloro-4-ethenyl- based on QSRR Principles
Structural FeatureRelevant QSRR DescriptorsPredicted Effect on Reactivity
α-Chloro SubstituentPartial atomic charges, LUMO energy, inductive effect parametersIncreases electrophilicity of the carbonyl carbon and the α-carbon. Potential site for nucleophilic substitution.
Ethenyl GroupHOMO energy, π-electron densitySite for electrophilic addition reactions. May influence the overall electronic properties of the molecule.
Cyclohexanone RingMolecular volume, surface area, shape indicesProvides steric hindrance that can affect the rates of reactions at the functional groups.

Comprehensive Analysis of Chemical Transformations and Derivative Chemistry of Cyclohexanone, 2 Chloro 4 Ethenyl

Synthesis of Novel Analogs and Derivatives of Cyclohexanone (B45756), 2-chloro-4-ethenyl-

The unique combination of functional groups in Cyclohexanone, 2-chloro-4-ethenyl- allows for a wide array of chemical transformations to generate novel analogs and derivatives. These modifications can be selectively targeted to the ethenyl moiety or the cyclohexanone ring.

Functionalization of the Ethenyl Moiety (e.g., hydrogenation, epoxidation, dihydroxylation)

The ethenyl group is susceptible to a variety of addition reactions, enabling the introduction of new functionalities.

Hydrogenation: Catalytic hydrogenation of the vinyl group can selectively reduce the double bond to an ethyl group, yielding 2-chloro-4-ethylcyclohexanone. This transformation is typically achieved using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction generally proceeds under mild conditions, leaving the ketone and chloro functionalities intact.

Epoxidation: The vinyl group can be converted to an oxirane ring through epoxidation. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The resulting 2-chloro-4-(oxiran-2-yl)cyclohexanone is a valuable intermediate for further nucleophilic ring-opening reactions of the epoxide.

Dihydroxylation: Dihydroxylation of the ethenyl group leads to the formation of a diol, 2-chloro-4-(1,2-dihydroxyethyl)cyclohexanone. This can be accomplished using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO), or through cold, dilute potassium permanganate (B83412) (KMnO₄). Stereoselective dihydroxylation can be achieved using chiral ligands.

Table 1: Functionalization of the Ethenyl Moiety

Reaction Reagents Product
Hydrogenation H₂, Pd/C 2-chloro-4-ethylcyclohexanone
Epoxidation m-CPBA 2-chloro-4-(oxiran-2-yl)cyclohexanone
Dihydroxylation OsO₄, NMO 2-chloro-4-(1,2-dihydroxyethyl)cyclohexanone

Modifications and Derivatization of the Cyclohexanone Ring

The cyclohexanone ring, with its carbonyl group and α-chloro substituent, is ripe for a variety of modifications.

Reactions at the Carbonyl Group: The ketone can undergo nucleophilic addition reactions. For instance, reaction with Grignard reagents or organolithium compounds can introduce a variety of alkyl, aryl, or vinyl groups at the carbonyl carbon, forming tertiary alcohols. Reduction of the ketone with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding chlorohydrin, 2-chloro-4-ethenylcyclohexanol.

Substitution and Elimination Reactions: The chlorine atom at the α-position is a good leaving group, facilitating nucleophilic substitution reactions. Treatment with various nucleophiles can introduce new substituents at the 2-position. Furthermore, base-induced elimination of HCl can lead to the formation of an α,β-unsaturated ketone, 4-ethenylcyclohex-2-en-1-one.

Enolate Chemistry: The presence of α-protons allows for the formation of an enolate under basic conditions. This enolate can then react with various electrophiles, enabling alkylation, acylation, or aldol (B89426) condensation reactions at the α' position (C6).

Stereoselective Conversion to Related Chiral Molecules

The presence of multiple stereocenters in the derivatives of Cyclohexanone, 2-chloro-4-ethenyl- makes stereoselective synthesis a critical aspect of its chemistry. Chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of reactions. For instance, the enantioselective deprotonation of prochiral 4-substituted cyclohexanones using chiral lithium amides can generate specific enolates, leading to diastereomerically enriched products upon reaction with electrophiles. nih.gov Similarly, stereoselective reduction of the ketone or functionalization of the ethenyl group can be achieved using chiral reagents or catalysts, providing access to a variety of optically active molecules. The stereochemical outcome of nucleophilic substitution reactions on related cyclohexanone acetals has been shown to be influenced by the substituent at the 2-position, suggesting that the chloro group in the target molecule would play a significant role in directing the stereochemistry of such transformations. nih.gov

Role as a Synthetic Intermediate in Complex Molecule Synthesis (non-biological applications)

The diverse reactivity of Cyclohexanone, 2-chloro-4-ethenyl- makes it a valuable intermediate in the synthesis of more complex molecules. For example, 2-chlorocyclohexanone (B41772) is a known precursor in the synthesis of various carbocyclic and heterocyclic compounds. Its ability to undergo annulation reactions is a key feature. For instance, it can be used in the synthesis of fused ring systems. The vinyl group provides a handle for further elaboration, such as through Diels-Alder reactions or as a point of attachment for other molecular fragments. The combination of the α-chloro ketone and the vinyl group allows for sequential or tandem reactions to build molecular complexity efficiently. For instance, a conjugate addition to the vinyl group followed by an intramolecular alkylation at the α-position could lead to bicyclic structures.

Cyclizations and Rearrangements to Form Polycyclic Systems

The structure of Cyclohexanone, 2-chloro-4-ethenyl- is well-suited for intramolecular reactions leading to the formation of polycyclic systems. For instance, under appropriate conditions, the enolate of the ketone could potentially undergo an intramolecular Michael addition to the vinyl group, leading to a bicyclo[2.2.2]octanone derivative. Furthermore, tandem reactions involving both the chloro and ethenyl functionalities can lead to complex polycyclic frameworks. A study on halo-substituted chalcones, which share some reactive features, has shown the formation of penta-substituted cyclohexanols through a series of tandem reactions including Claisen-Schmidt condensation and Michael additions. researchgate.net This suggests that under certain basic conditions, Cyclohexanone, 2-chloro-4-ethenyl- could undergo similar complex cyclization cascades.

Polymer Chemistry Applications (excluding biomedical polymers)

The ethenyl (vinyl) group in Cyclohexanone, 2-chloro-4-ethenyl- makes it a potential monomer for polymerization reactions. Vinyl ketones are known to undergo polymerization, and the resulting poly(vinyl ketone)s can have interesting properties. rsc.orgmdpi.com The presence of the chloro- and cyclohexanone functionalities on the polymer backbone would be expected to influence the polymer's properties, such as its thermal stability, solubility, and chemical resistance.

Controlled radical polymerization techniques, such as photoinduced electron transfer–reversible addition–fragmentation chain transfer (PET-RAFT) polymerization, have been successfully applied to various vinyl ketone monomers. rsc.org This suggests that Cyclohexanone, 2-chloro-4-ethenyl- could be polymerized in a controlled manner to produce well-defined polymers with specific molecular weights and low dispersity. The resulting polymers could find applications as specialty materials where the reactive ketone and chloro groups on the side chains can be used for post-polymerization modification, allowing for the synthesis of functional materials with tailored properties. Cyclic ketone peroxides have also been investigated as polymer initiators for a variety of ethylenically unsaturated monomers. google.com

Development and Application of Advanced Analytical Techniques for Cyclohexanone, 2 Chloro 4 Ethenyl

Chromatographic Method Development for Purity, Isolation, and Isomeric Separation

Chromatographic techniques are fundamental in the analysis of organic compounds like Cyclohexanone (B45756), 2-chloro-4-ethenyl-. The development of robust chromatographic methods is essential for determining the purity of the compound, isolating it from reaction mixtures or impurities, and separating its potential stereoisomers.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. dnacih.com When coupled with advanced detectors like a mass spectrometer (GC-MS) or a halogen-specific detector (XSD), it provides a high degree of selectivity and sensitivity for the analysis of halogenated compounds such as Cyclohexanone, 2-chloro-4-ethenyl-.

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weight and fragmentation pattern of the compound, which aids in its structural elucidation and identification of impurities. cannabisindustryjournal.com For instance, a headspace GC method could be developed for the analysis of volatile organic compounds, which would be suitable for determining reaction products without contaminating the GC system. researchgate.netresearchgate.net The use of a halogen-specific detector (XSD) can be particularly advantageous due to its high selectivity for halogenated compounds, resulting in clean chromatograms with minimal noise. nih.gov This high selectivity allows for the detection of low concentrations of halogenated disinfection by-products in drinking water, demonstrating its potential for trace analysis. nih.gov

Table 1: Potential GC and GC-MS Parameters for Analysis of Cyclohexanone, 2-chloro-4-ethenyl-

ParameterGas Chromatography (GC)Gas Chromatography-Mass Spectrometry (GC-MS)
Column Capable of separating the analyte from interferences. A potential column could be a 10-ft x 1/8-in. stainless steel, 20% SP2100, 0.1% CW 1500 on 100/120 Supelcoport. dnacih.comSimilar to GC, a column that provides good resolution for chlorinated and vinyl-substituted compounds.
Detector Flame Ionization Detector (FID) or Halogen-Specific Detector (XSD). dnacih.comnih.govMass Spectrometer.
Injection Mode Split/Splitless or Headspace. researchgate.netSplit/Splitless.
Carrier Gas Purified Helium, Hydrogen, or Nitrogen. dnacih.comHelium.
Temperature Program Optimized for the separation of the target compound and potential impurities.Optimized for separation and subsequent mass analysis.
Data Analysis Peak area integration for quantification. dnacih.comMass spectral library matching and fragmentation pattern analysis for identification and quantification. cannabisindustryjournal.com

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are versatile techniques for the separation and quantification of a wide range of organic compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. researchgate.net For Cyclohexanone, 2-chloro-4-ethenyl-, reversed-phase HPLC would likely be the method of choice.

A typical HPLC method for a related compound, 1-vinyl-cyclohexanol, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com The development of an HPLC method for Cyclohexanone, 2-chloro-4-ethenyl- would involve optimizing parameters such as the stationary phase, mobile phase composition, and detector wavelength to achieve the desired separation and sensitivity. UHPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. A sensitive RP-HPLC method was developed for the quantification of methyl vinyl ketone, a potential genotoxic impurity, demonstrating the capability of HPLC for trace-level analysis. ijpsr.com

Table 2: Potential HPLC/UHPLC Method Parameters for Cyclohexanone, 2-chloro-4-ethenyl-

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-High Performance Liquid Chromatography (UHPLC)
Column Reversed-phase C18 or Phenyl column (e.g., 150 mm x 4.6 mm, 3.5 µm). ijpsr.comSub-2 µm particle size column for higher efficiency.
Mobile Phase Gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., pH 2.5 buffer). ijpsr.comSimilar to HPLC, but optimized for higher flow rates and pressures.
Detector UV detector set at an appropriate wavelength for the chromophore of the molecule. researchgate.netUV or Diode Array Detector (DAD) for spectral information.
Flow Rate Typically around 1.0 mL/min. ijpsr.comHigher flow rates are possible, leading to faster analysis.
Column Temperature Controlled, for example, at 50°C, to ensure reproducibility. ijpsr.comPrecisely controlled for consistent retention times.
Injection Volume A small volume, such as 5 µL, is typically used. ijpsr.comSmaller injection volumes may be used due to higher sensitivity.

Given the presence of a stereocenter at the 2-position of the cyclohexanone ring, Cyclohexanone, 2-chloro-4-ethenyl- can exist as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than traditional normal-phase HPLC. selvita.comyoutube.com

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier. acs.org This technique offers advantages such as lower viscosity and higher diffusivity, which allow for high flow rates and rapid analysis times. selvita.comacs.org The separation of enantiomers is achieved using a chiral stationary phase (CSP). Cyclofructan-based CSPs have shown success in the enantiomeric separation of α-aryl ketones in both HPLC and SFC. nih.gov The development of an SFC method for the chiral separation of Cyclohexanone, 2-chloro-4-ethenyl- would involve screening different chiral columns and optimizing the mobile phase composition to achieve baseline separation of the enantiomers.

Hyphenated Techniques for Comprehensive Characterization (e.g., LC-NMR, GC-IR)

For a comprehensive structural characterization of Cyclohexanone, 2-chloro-4-ethenyl- and its potential impurities or isomers, hyphenated techniques that couple a separation technique with a spectroscopic technique are invaluable.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the separation power of HPLC with the detailed structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy. jpsbr.orgnumberanalytics.commdpi.com This technique allows for the online acquisition of NMR spectra of individual components as they elute from the HPLC column, which is particularly useful for the analysis of complex mixtures and the identification of unknown compounds without the need for off-line isolation. jpsbr.orgnews-medical.netsumitomo-chem.co.jp

Gas Chromatography-Infrared Spectroscopy (GC-IR) couples gas chromatography with infrared spectroscopy, providing information about the functional groups present in the separated components. cannabisindustryjournal.comnumberanalytics.comnumberanalytics.com GC-IR is particularly useful for differentiating between isomers that may have similar mass spectra but different IR spectra. cannabisindustryjournal.com This technique can provide complementary information to GC-MS for a more complete structural elucidation. cannabisindustryjournal.com

Table 3: Comparison of Hyphenated Techniques for Characterization

TechniqueSeparation PrincipleDetection PrincipleKey Information Provided
LC-NMR Liquid ChromatographyNuclear Magnetic ResonanceDetailed structural information, including connectivity of atoms. numberanalytics.com
GC-IR Gas ChromatographyInfrared SpectroscopyFunctional group identification and isomeric differentiation. cannabisindustryjournal.com

Method Validation and Quality by Design (QbD) Approaches in Analytical Chemistry

Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. slideshare.netyoutube.com Method validation is a critical component of quality assurance and is mandated by regulatory agencies. amazonaws.comresearchgate.net The validation process for a quantitative impurity method typically includes the evaluation of parameters such as specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, precision, and robustness. youtube.comnih.gov

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. pharm-int.cometflin.comresearchgate.net In analytical chemistry, this is referred to as Analytical QbD (AQbD). researchgate.net The AQbD approach involves defining an Analytical Target Profile (ATP), which outlines the performance requirements of the method. pharm-int.com By systematically exploring the effects of various method parameters (e.g., mobile phase composition, pH, temperature) on the analytical response, a "design space" can be established. sepscience.com Operating within this design space ensures that the method remains robust and reliable. sepscience.com

Table 4: Key Parameters in Analytical Method Validation

ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. amazonaws.com
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. youtube.com
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. youtube.com
Linearity The ability to obtain test results which are directly proportional to the concentration of analyte in the sample. nih.gov
Accuracy The closeness of test results obtained by the method to the true value. youtube.com
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. youtube.com
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. youtube.com

Investigation of Abiotic Environmental Degradation Pathways for Cyclohexanone, 2 Chloro 4 Ethenyl

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolytic degradation, the breakdown of compounds by light, is a significant abiotic degradation pathway for many organic chemicals in both aquatic and atmospheric environments. sfei.org The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving photosensitizing species present in the environment.

For Cyclohexanone (B45756), 2-chloro-4-ethenyl-, two primary chromophores are present: the carbonyl group of the cyclohexanone ring and the carbon-carbon double bond of the ethenyl group. Saturated ketones, like cyclohexanone, typically exhibit a weak absorption band around 280 nm, corresponding to the n→π* transition of the carbonyl group. kvmwai.edu.in This absorption of ultraviolet (UV) radiation, particularly in the environmentally relevant UVA (320-400 nm) and UVB (280-320 nm) range, can initiate photochemical reactions.

One of the primary photochemical reactions for cyclic ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent alpha-carbon. kvmwai.edu.inslideshare.net This cleavage results in the formation of a diradical intermediate. For Cyclohexanone, 2-chloro-4-ethenyl-, cleavage can occur on either side of the carbonyl group. The subsequent reactions of this diradical can include decarbonylation (loss of carbon monoxide), intramolecular hydrogen abstraction leading to the formation of an unsaturated aldehyde, or ring-expansion. kvmwai.edu.inslideshare.net The presence of the chloro and ethenyl substituents will influence the stability of the resulting radical intermediates and thus the preferred reaction pathway. For instance, the photolysis of 2-vinylcyclohexanone has been shown to yield products like 3-cyclooctenone and 5,7-octadienal, indicating complex rearrangements following the initial cleavage. researchgate.net

In the atmosphere, direct photolysis is also a potential degradation route. The absorption of solar radiation can lead to similar bond cleavage reactions as in the aquatic environment. researchgate.net The volatility of the compound will determine its partitioning into the atmosphere, where it can be subject to gas-phase photolysis.

Indirect photolysis can also play a role. In natural waters, dissolved organic matter (DOM) can act as a photosensitizer, absorbing sunlight and transferring the energy to the target compound, or generating reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals that can then react with the compound. rsc.org The ethenyl group, in particular, would be susceptible to attack by these reactive species.

Hydrolytic Degradation Pathways and Kinetics

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For organic compounds, this is a significant degradation pathway for certain functional groups. In the case of Cyclohexanone, 2-chloro-4-ethenyl-, the primary site for potential hydrolysis is the carbon-chlorine (C-Cl) bond.

The compound is an α-chloro ketone, and the reactivity of the chlorine atom is influenced by the adjacent carbonyl group. Generally, α-halo ketones can undergo hydrolysis, although the rates can be slow under neutral environmental pH conditions. nih.gov The hydrolysis of organochlorine compounds is often influenced by factors such as pH, temperature, and the presence of catalysts. mdpi.com For some organochlorine pesticides, hydrolysis is a key degradation process, though stability can be high, with half-lives of years. nih.gov

The mechanism of hydrolysis for α-chloro ketones can be complex. While a direct SN2 displacement of the chloride by a water molecule is possible, other pathways may also occur, especially under basic conditions. nih.govstackexchange.com For some α-chloro nitriles, hydrolysis has been shown to proceed through initial attack at the nitrile group followed by intramolecular cyclization. stackexchange.comyoutube.com While not directly analogous, this highlights the potential for neighboring group participation to influence the reaction mechanism. The stability of the C-Cl bond in chlorinated aromatic compounds is noted to increase with the number of chlorine atoms, suggesting that monochlorinated compounds may be more susceptible to hydrolysis. mdpi.com

The ethenyl group is generally stable to hydrolysis under typical environmental conditions. Therefore, the primary hydrolytic degradation of Cyclohexanone, 2-chloro-4-ethenyl- is expected to involve the cleavage of the C-Cl bond, likely leading to the formation of 2-hydroxy-4-ethenyl-cyclohexanone. The kinetics of this reaction would need to be experimentally determined but are anticipated to be pH-dependent.

Potential Hydrolysis Product Reaction
2-hydroxy-4-ethenyl-cyclohexanoneCleavage of the C-Cl bond

Oxidative Degradation in Abiotic Systems (e.g., reaction with hydroxyl radicals)

Oxidative degradation is a major transformation pathway for organic compounds in both the atmosphere and in aquatic environments. The hydroxyl radical (•OH) is a highly reactive and non-selective oxidant that plays a crucial role in the degradation of many organic pollutants. researchgate.net

In the atmosphere, the gas-phase reaction with hydroxyl radicals is often the dominant removal process for volatile organic compounds (VOCs). researchgate.net The rate of this reaction is a key parameter in determining the atmospheric lifetime of a compound. For Cyclohexanone, 2-chloro-4-ethenyl-, the •OH radical can attack at several sites: the C-H bonds on the cyclohexanone ring, the C=C double bond of the ethenyl group, and potentially the C-Cl bond.

The reaction of •OH with cyclohexanol (B46403) has been studied, showing that hydrogen abstraction occurs at different positions on the ring, leading to products like cyclohexanone and hydroxycyclohexanones. researchgate.net For cyclohexanone itself, catalytic oxidation studies suggest that the reaction proceeds via hydrogen abstraction to form cyclohexanone radicals, which can then undergo further reactions. rsc.orgrsc.org

The ethenyl group is particularly susceptible to •OH radical addition. The reaction of •OH with vinyl compounds, such as methyl vinyl ketone (MVK), proceeds rapidly via addition to the double bond. copernicus.org Similarly, the reaction of •OH with conjugated cyclic ketones is also fast, with addition to the double bond being the dominant pathway at room temperature. nih.govacs.org Therefore, a major degradation pathway for Cyclohexanone, 2-chloro-4-ethenyl- in the presence of •OH radicals is expected to be the addition of the radical to the ethenyl group, forming a radical intermediate that will rapidly react further, likely with molecular oxygen, to form a variety of oxygenated products.

In aquatic systems, hydroxyl radicals can be generated through various processes, including the photolysis of nitrate (B79036) and dissolved organic matter. scispace.com The reaction of •OH with the dissolved compound would lead to similar degradation products as in the atmosphere.

The estimated atmospheric lifetime of a compound due to reaction with •OH can be calculated if the rate constant is known. While the specific rate constant for Cyclohexanone, 2-chloro-4-ethenyl- is not available, it is expected to be high due to the presence of the reactive ethenyl group.

Reaction Site Potential Consequence
Ethenyl (vinyl) groupAddition of •OH, leading to rapid degradation
Cyclohexanone ring C-H bondsHydrogen abstraction, leading to radical formation and subsequent oxidation

Adsorption and Leaching Behavior in Abiotic Matrices

The fate of Cyclohexanone, 2-chloro-4-ethenyl- in the soil and sediment is largely governed by its adsorption and leaching characteristics. Adsorption, the process by which a chemical binds to soil or sediment particles, reduces its concentration in the aqueous phase and limits its mobility. Leaching is the process by which a chemical moves through the soil profile with water.

The sorption of nonionic organic compounds in soil is primarily influenced by the organic carbon content of the soil and the hydrophobicity of the chemical, which is often quantified by the octanol-water partition coefficient (Kow). enviro.wiki Generally, compounds with higher Kow values tend to adsorb more strongly to soil organic matter. epa.gov

For chlorinated organic compounds, the soil-water adsorption equilibrium constant can often be estimated from the organic carbon content of the soil and the compound's Kow. nih.gov The presence of the chlorine atom and the ethenyl group will influence the polarity and hydrophobicity of Cyclohexanone, 2-chloro-4-ethenyl-. The ketone functional group can also participate in more specific interactions, such as hydrogen bonding, with soil components. nih.gov

The mobility of a compound in soil is inversely related to its adsorption. Compounds that are strongly adsorbed are less likely to leach into groundwater. The leaching potential can be estimated using models that incorporate the soil properties and the chemical's adsorption coefficient (Kd) or organic carbon-normalized adsorption coefficient (Koc). mdpi.com Given the likely moderate hydrophobicity of Cyclohexanone, 2-chloro-4-ethenyl-, it is expected to have some mobility in soils, particularly those with low organic carbon content.

Theoretical Modeling and Prediction of Environmental Fate

In the absence of experimental data, theoretical models and Quantitative Structure-Activity Relationships (QSARs) are valuable tools for predicting the environmental fate of chemicals. nih.govecetoc.org These models use the molecular structure of a compound to estimate its physical-chemical properties and degradation rate constants.

QSARs can be used to estimate these input parameters. For example, Kow can be calculated from the molecular structure. Similarly, rate constants for atmospheric degradation by hydroxyl radicals can be estimated based on the contribution of different functional groups within the molecule. researchgate.net

For Cyclohexanone, 2-chloro-4-ethenyl-, a QSAR approach would involve:

Estimating Kow: Based on the contributions of the cyclohexanone ring, the chloro substituent, and the ethenyl group.

Predicting partitioning and persistence: Using a multimedia fate model with the estimated physical-chemical properties and degradation rates. uninsubria.it

Future Research Trajectories and Unexplored Avenues for Cyclohexanone, 2 Chloro 4 Ethenyl Research

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to complex molecules is a cornerstone of modern chemical research. For Cyclohexanone (B45756), 2-chloro-4-ethenyl-, future research could focus on moving beyond traditional, multi-step syntheses that may generate significant waste.

Key areas for exploration include:

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods to control the stereochemistry at the C-2 and C-4 positions would be a significant advancement. This could involve the use of chiral catalysts, such as proline derivatives or metal complexes with chiral ligands, in reactions that construct the cyclohexanone ring or introduce the substituents stereoselectively.

Biocatalysis: The use of enzymes, either isolated or in whole-cell systems, could offer a highly selective and sustainable route to enantiomerically pure Cyclohexanone, 2-chloro-4-ethenyl-. Lipases, for instance, could be employed for the kinetic resolution of a racemic mixture, or engineered aldolases could be used for the key bond-forming reactions.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation. Developing a flow-based synthesis for this compound could lead to a more efficient and scalable production method.

Table 1: Comparison of Potential Synthetic Methodologies for Cyclohexanone, 2-chloro-4-ethenyl-

MethodologyPotential AdvantagesPotential Challenges
Catalytic Asymmetric SynthesisHigh enantioselectivity, potential for high yields.Catalyst cost and sensitivity, optimization of reaction conditions.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability, substrate scope limitations.
Flow ChemistryImproved safety and scalability, precise control over reaction parameters.Initial setup cost, potential for clogging with solid byproducts.

Discovery of Unprecedented Reactivity and Selectivity

The presence of multiple functional groups in Cyclohexanone, 2-chloro-4-ethenyl- opens up a wide range of possibilities for exploring its chemical reactivity. Future research could uncover novel transformations and selective reactions that are currently unknown.

Potential areas of investigation include:

Chemoselective Reactions: Developing reactions that selectively target one functional group while leaving the others intact is a significant challenge. For example, a reaction could be designed to exclusively modify the vinyl group, the ketone, or the carbon-chlorine bond.

Diastereoselective Reactions: The existing stereocenter at C-2 can influence the stereochemical outcome of reactions at other positions on the ring. Studying the diastereoselectivity of reactions, such as reductions of the ketone or additions to the vinyl group, could provide valuable insights into the conformational preferences of the molecule.

Tandem and Cascade Reactions: The strategic placement of functional groups could allow for the design of novel tandem or cascade reactions, where multiple bond-forming events occur in a single operation. This could lead to the rapid construction of complex molecular architectures from this relatively simple starting material.

Integration with Machine Learning and Artificial Intelligence in Chemical Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating discovery and providing deeper insights into chemical systems. nih.gov For Cyclohexanone, 2-chloro-4-ethenyl-, these computational tools could be applied in several ways:

Predictive Modeling: ML models could be trained on existing chemical data to predict various properties of this compound, such as its spectroscopic characteristics, toxicity, and potential biological activity. ijnc.ir This could help to prioritize experimental investigations.

Reaction Outcome Prediction: AI algorithms can be used to predict the products and yields of unknown reactions involving this molecule, aiding in the design of new synthetic pathways. ijnc.ir

De Novo Design: ML models could be used to design novel derivatives of Cyclohexanone, 2-chloro-4-ethenyl- with desired properties for specific applications, such as in materials science or as pharmaceutical intermediates.

Table 2: Potential Applications of Machine Learning in the Study of Cyclohexanone, 2-chloro-4-ethenyl-

ApplicationDescriptionPotential Impact
Property PredictionUsing ML to forecast physical, chemical, and biological properties.Reduces the need for extensive experimental testing.
Synthesis PlanningEmploying AI for retrosynthetic analysis to identify optimal synthetic routes.Accelerates the discovery of efficient syntheses.
Catalyst DesignUtilizing ML to identify or design optimal catalysts for its stereoselective synthesis.Enhances the efficiency and selectivity of synthetic methods.

Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. The development of advanced spectroscopic probes for in situ monitoring of reactions involving Cyclohexanone, 2-chloro-4-ethenyl- would be a significant step forward.

Future research could focus on:

Fiber-Optic Spectroscopy: The use of fiber-optic probes for techniques like Raman and near-infrared (NIR) spectroscopy would allow for real-time monitoring of reaction kinetics and the detection of transient intermediates without the need for sampling. mdpi.com

Process Analytical Technology (PAT): Integrating in situ spectroscopic methods into a PAT framework would enable continuous monitoring and control of the synthesis of this compound, leading to improved consistency and yield.

Hyphenated Spectroscopic Techniques: Combining different spectroscopic methods, such as Raman-NMR or IR-MS, could provide a more comprehensive picture of the reacting system.

Table 3: Comparison of In Situ Spectroscopic Probes for Reaction Monitoring

Spectroscopic TechniqueInformation ProvidedAdvantages for In Situ Monitoring
Raman SpectroscopyVibrational modes of molecules, sensitive to changes in covalent bonds.Non-invasive, can be used with fiber-optic probes, minimal water interference. mdpi.com
Near-Infrared (NIR) SpectroscopyOvertone and combination bands, useful for monitoring bulk properties.Deep sample penetration, suitable for solid and liquid samples. mdpi.com
Fluorescence SpectroscopyElectronic transitions, highly sensitive for fluorescent species.High sensitivity, potential for single-molecule detection. mdpi.com

Fundamental Studies on Conformational Dynamics and Stereochemical Control

The three-dimensional structure of a molecule is intrinsically linked to its reactivity and properties. For Cyclohexanone, 2-chloro-4-ethenyl-, a detailed understanding of its conformational dynamics and stereochemistry is essential.

Unexplored avenues of research include:

Conformational Analysis: The cyclohexanone ring can adopt various conformations, such as chair and boat forms. Computational studies, coupled with experimental techniques like variable-temperature NMR spectroscopy, could elucidate the preferred conformations and the energy barriers between them.

Stereoelectronic Effects: The influence of the chloro and ethenyl substituents on the reactivity of the ketone can be investigated through stereoelectronic effects. For instance, the orientation of the C-Cl bond could affect the accessibility of the carbonyl group to nucleophiles.

Atropisomerism: While unlikely in the parent molecule, derivatization of the ethenyl group with bulky substituents could potentially lead to restricted rotation and the formation of atropisomers, which are stereoisomers arising from hindered rotation about a single bond. The study of such phenomena would be a novel area of research.

Table 4: Key Areas for Fundamental Stereochemical Research

Research AreaKey Questions to AddressExperimental/Computational Techniques
Conformational AnalysisWhat are the most stable conformations? What is the energy barrier to ring inversion?Variable-Temperature NMR, Computational Modeling (DFT).
Stereoelectronic EffectsHow do the substituents electronically influence the reactivity of the ketone?Kinetic studies, Hammett analysis, NBO analysis.
AtropisomerismCan stable atropisomers be generated through derivatization?Dynamic NMR, Chiral HPLC, X-ray crystallography.

Q & A

Basic: What are the optimal synthetic routes for 2-chloro-4-ethenylcyclohexanone, considering catalyst selection and reaction conditions?

Answer:
The synthesis of chloro-ethenyl cyclohexanone derivatives often involves palladium-catalyzed hydrogenation or oxidation pathways. For instance, cyclohexanone production from phenol via liquid-phase hydrogenation with Pd/SiO₂ catalysts achieves >99% selectivity under optimized conditions (110°C, 250 g·min/mol contact time) . Catalyst particle size (1 mm vs. 2 mm) significantly impacts conversion rates, with smaller particles enhancing surface area and reactivity . Methodological steps include:

  • Catalyst selection : Pd-based systems for high selectivity.
  • Temperature control : Maintain 110–120°C to balance kinetics and side reactions.
  • Post-synthesis analysis : Use HPLC or GC-MS to validate purity .

Advanced: How can spectroscopic techniques confirm the structural integrity of 2-chloro-4-ethenylcyclohexanone?

Answer:
Structural validation requires multi-technique approaches:

  • Single-crystal XRD : Resolves stereochemistry and bond angles, as demonstrated for analogous cyclohexanone derivatives .
  • ATR-FTIR : Monitors functional groups (e.g., C=O at ~1700 cm⁻¹) and reactive intermediates in situ .
  • NMR (¹H/¹³C) : Assigns chlorine and ethenyl substituents via chemical shifts and coupling patterns. For example, chloro-substituted carbons typically show downfield shifts (~100–120 ppm in ¹³C NMR).

Basic: What safety protocols are critical when handling 2-chloro-4-ethenylcyclohexanone?

Answer:
Key protocols include:

  • PPE : Full-body suits, nitrile gloves, and chemical-resistant goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks; monitor airborne concentrations via gas detectors .
  • Spill management : Absorb leaks with silica-based materials, decontaminate with ethanol, and dispose via hazardous waste channels .

Advanced: How to resolve contradictions in catalytic efficiency data for cyclohexanone derivatives?

Answer:
Contradictions often arise from variable experimental parameters. Systematic approaches include:

  • Parameter optimization : Test catalyst particle sizes (1–3 mm), temperatures (80–150°C), and hydrogen/phenol ratios (1:2–1:6) to identify maxima in selectivity .
  • Kinetic modeling : Use power-law or exponential functions to correlate light intensity, time, and reaction rates, as validated for photocatalytic oxidation .
  • Statistical validation : Apply factorial design (e.g., 3-level full factorial) to isolate significant variables .

Basic: Which analytical methods quantify 2-chloro-4-ethenylcyclohexanone in mixtures?

Answer:

  • HPLC with UV detection : Resolves cyclohexanone derivatives using C18 columns and acetonitrile/water gradients (LOD ~0.1 ppm) .
  • GC-MS : Identifies volatile byproducts (e.g., cyclohexanol) via fragmentation patterns .
  • Titration : Measures ketone content via hydroxylamine hydrochloride methods, though less specific .

Advanced: How do computational models explain solvent effects on reactivity?

Answer:
Molecular dynamics (MD) simulations reveal solvent interactions:

  • Cyclohexanone as a solvent : Reduces micelle formation, lowering stereoselectivity in organocatalyzed reactions .
  • Polar solvation effects : Simulate dielectric constants to predict transition-state stabilization. Tools like Gaussian or ORCA optimize electronic structures for solvated intermediates .

Basic: What environmental mitigation strategies apply to synthesis byproducts?

Answer:

  • Waste stream analysis : Use LC-MS to detect chlorinated byproducts (e.g., 4-chlorophenol) .
  • Neutralization : Treat acidic waste with NaOH (pH 7–9) before disposal .
  • Green chemistry : Explore enzymatic or photocatalytic oxidation to minimize hazardous reagents .

Advanced: What in vitro assays assess the carcinogenic potential of chloro-cyclohexanones?

Answer:

  • Ames test : Screen for mutagenicity using Salmonella strains (e.g., TA98/TA100) .
  • Chromosomal aberration assays : Expose human lymphocyte cultures to detect ploidy changes (IC₅₀ ~1–5 mM) .
  • IARC guidelines : Classify compounds based on rodent carcinogenicity data (e.g., adrenal adenomas in rats) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.